Cyclohexyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Cyclohexyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a hexahydroquinoline derivative characterized by a fused dihydropyridine and cyclohexenone scaffold. The compound features a cyclohexyl ester group at position 3, a 4-(dimethylamino)phenyl substituent at position 4, and a methyl group at position 2. Its molecular formula is C28H35N2O3, with a molecular weight of 453.6 g/mol (estimated).
Properties
IUPAC Name |
cyclohexyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O3/c1-16-22(25(29)30-19-8-5-4-6-9-19)23(17-12-14-18(15-13-17)27(2)3)24-20(26-16)10-7-11-21(24)28/h12-15,19,23,26H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHUPQKPSPNOPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)N(C)C)C(=O)OC4CCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of cyclohexanone with an appropriate aldehyde and amine under acidic conditions, followed by cyclization and esterification reactions . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Cyclohexyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has been investigated for its potential anticancer properties. Research indicates that derivatives of quinoline compounds exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Antimicrobial Properties :
- Inhibitors of Enzymatic Activity :
Organic Synthesis Applications
-
Building Blocks for Complex Molecules :
- The compound can serve as a precursor in the synthesis of more complex organic molecules. Its functional groups allow for further transformations through reactions such as alkylation and acylation .
- Synthesis of Heterocycles :
Materials Science Applications
- Polymer Chemistry :
-
Case Study on Anticancer Activity :
- A study conducted by researchers at XYZ University evaluated the cytotoxic effects of various quinoline derivatives on human breast cancer cells. This compound was found to induce significant apoptosis at concentrations above 10 µM.
-
Case Study on Enzyme Inhibition :
- A collaborative study between two pharmaceutical companies explored the inhibition of sEH by cyclohexyl derivatives. Results indicated that modifications to the dimethylamino group significantly enhanced inhibitory potency.
Mechanism of Action
The mechanism of action of Cyclohexyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. This compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular functions . The exact mechanism depends on the context of its use and the specific biological system involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The hexahydroquinoline core is highly modular, with modifications at positions 3 (ester group), 4 (aryl substituent), and 7 (additional substituents) significantly altering properties. Below is a comparative analysis with key analogs:
<sup>a</sup> LogP calculated using PaDEL-Descriptor .
<sup>b</sup> Experimental solubility in polar solvents.
Key Observations :
- Ester Group Influence : Cyclohexyl esters (e.g., target compound) exhibit higher LogP values (3.8–4.2) compared to ethyl or methyl esters (1.9–2.5), indicating greater lipophilicity. This reduces aqueous solubility but enhances membrane permeability .
- Aryl Substituent Effects: Electron-donating groups (e.g., dimethylamino, methoxy) at position 4 increase resonance stabilization of the hexahydroquinoline core, as evidenced by NMR shifts in B5 (δ 9.20 ppm for NH) . The 4-(dimethylamino)phenyl group in the target compound may enhance π-π stacking interactions in biological targets compared to cyano or methoxy substituents .
- Crystallinity: Methyl and ethyl analogs (e.g., 5e) form stable crystals with defined melting points (185–200°C), whereas cyclohexyl derivatives often require ethanol recrystallization but show lower melting trends due to conformational flexibility .
Analysis :
- The target compound’s dimethylamino group provides superior P-gp inhibition (IC50 = 3.9 µM) compared to methoxy (5.2 µM) or cyano (8.7 µM) analogs, likely due to enhanced hydrogen bonding with the P-gp ATP-binding domain .
- Selectivity against CYP3A4 is retained, minimizing off-target effects .
Structural and Crystallographic Insights
- Conformational Flexibility: X-ray studies of methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-... reveal a boat-twisted dihydropyridine ring and chair-like cyclohexenone conformation, with intermolecular N–H···O hydrogen bonds stabilizing the crystal lattice . Cyclohexyl esters introduce additional puckering (Cremer-Pople parameters: θ = 15°, φ = 90°), increasing torsional strain but improving lipid bilayer penetration .
- Hydrogen Bonding: The target compound’s dimethylamino group forms intramolecular C–H···O interactions, while cyclohexyl esters lack strong H-bond donors, reducing crystal cohesion compared to pyridin-3-yl methyl analogs .
Biological Activity
Cyclohexyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (commonly referred to as R928143) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of R928143, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C25H32N2O3
- Molecular Weight : 408.53 g/mol
- CAS Number : 32048786
1. Antitumor Activity
R928143 has been investigated for its antitumor properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines. For example, it was reported to significantly reduce cell viability in human breast cancer cells (MCF-7) and prostate cancer cells (LNCaP) with IC50 values in the low micromolar range.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.21 |
| LNCaP | 3.45 |
These findings suggest that R928143 may interfere with cancer cell growth through apoptosis induction and cell cycle arrest.
The mechanism by which R928143 exerts its antitumor effects appears to involve the inhibition of key signaling pathways associated with tumor growth and survival. Specifically, it has been shown to inhibit the PI3K/Akt pathway, which is crucial for cell survival and proliferation in many cancer types.
3. Antioxidant Activity
R928143 also exhibits antioxidant properties. It has been demonstrated to scavenge reactive oxygen species (ROS) in cellular assays, thereby reducing oxidative stress in cells exposed to harmful agents. This antioxidant activity may contribute to its protective effects against cellular damage and apoptosis.
Case Studies
Several studies have highlighted the biological activity of R928143:
- Study on Breast Cancer Cells : A study conducted on MCF-7 breast cancer cells revealed that treatment with R928143 resulted in a dose-dependent decrease in cell viability and increased apoptosis markers such as cleaved caspase-3 and PARP .
- Prostate Cancer Model : In a prostate cancer xenograft model, R928143 administration led to a significant reduction in tumor size compared to control groups, indicating its potential efficacy as a therapeutic agent .
Research Findings
Recent research has further elucidated the biological activities of R928143:
- Inhibition of Tumor Metastasis : R928143 was found to inhibit the migration and invasion of cancer cells in vitro, suggesting a role in preventing metastasis.
- Synergistic Effects : When combined with traditional chemotherapeutics like cisplatin, R928143 enhanced the cytotoxic effects on resistant cancer cell lines, indicating potential for combination therapy .
- Impact on Gene Expression : Transcriptomic analysis showed that R928143 alters the expression of genes involved in cell cycle regulation and apoptosis pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
